Peptidomimetics
Peptidomimetics are synthetic compounds that mimic the structure and function of peptides, but with improved stability and solubility. These molecules are designed to overcome the limitations associated with natural peptides, such as their susceptibility to proteolysis and poor aqueous solubility. Peptidomimetics can be classified into various categories based on their structural features, including β-peptides, α-helix mimics, and peptide-based macrocycles.
β-peptides, for instance, are peptidomimetics that contain a backbone composed of 3-aminopropionic acid (3-APA) units instead of the usual D-amino acids found in natural peptides. This structural alteration confers enhanced stability against proteolysis, making β-peptides attractive candidates for therapeutic applications.
Peptidomimetics offer significant advantages over traditional peptides and small molecules by combining the specificity and selectivity of peptides with the synthetic versatility and pharmacological properties of small molecules. They are widely used in drug discovery, acting as potent inhibitors of enzymes, receptors, or protein-protein interactions. Additionally, peptidomimetic libraries can be generated through combinatorial chemistry to explore a vast chemical space for novel therapeutics.
The design and synthesis of peptidomimetics require expertise in medicinal chemistry and structural biology to optimize their stability, bioavailability, and binding affinity to target molecules. These compounds have the potential to revolutionize drug development by addressing unmet medical needs through targeted inhibition or modulation of biological processes.
Letteratura correlata
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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